molecular formula C7H11NO2 B1594157 1-Acetyl-4-piperidone CAS No. 3211-06-1

1-Acetyl-4-piperidone

Cat. No. B1594157
CAS RN: 3211-06-1
M. Wt: 141.17 g/mol
InChI Key: NNFOVLFUGLWWCL-UHFFFAOYSA-N
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Patent
US07388011B2

Procedure details

To a stirred solution of 50 g (0.35 mol) of N-acetyl-4-piperidone and 31 g (0.35 mol) of morpholine in benzene (350 mL) was added a catalytic amount (˜0.25 g) of p-toluenesulfonic acid. The mixture was heated to reflux for 10 h with a Dean-Stark trap. The solvent was removed under reduced pressure to give a brown oil. The crude product was diluted with CH2Cl2 (175 mL) and 50.0 mL (0.35 mol) of Et3N was added. The mixture was cooled to 0° C. and a solution of 45.0 mL (0.35 mol) of 4-chlorobenzoyl chloride in CH2Cl2 (50 mL) was added slowly by dropping funnel over 1 h. The mixture was allowed to warm to room temperature and stirred overnight. The reaction was then diluted with 1 N HCl (150 mL) and stirred vigorously for 3 h. The aqueous layer was extracted with CH2Cl2 (3×250 mL) and the combined extracts were dried over Na2SO4 and the solvent was removed under reduced pressure. The crude oil was diluted with EtOH (350 mL) and cooled to 0° C. To this stirred solution was slowly added 33.0 mL (1.06 mol) of hydrazine and the mixture was allowed to warm to room temperature and stir overnight during which time a white precipitate formed. The volume of the reaction was reduced to ˜150 mL and EtOAc (750 mL) was added to the mixture. The suspension was stirred vigorously for 2 h and was filtered then washed with EtOAc (2×200 mL) and dried under vacuum to afford 41.4 g (42% over 3 steps) of a pale yellow solid. TLC (silica, 5% MeOH/CH2Cl2): Rf=0.3. MS (electrospray), m/z calculated for C14H14ClN3O [M+H]+ 276.08, observed 276.0. 1H NMR (400 MHz, CDCl3, a mixture of amide rotamers): 7.65 (d, J=8.4 Hz, 2H), 7.64 (d, J=9.3 Hz, 2H), 7.58 (d, J=10.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H), 4.94 (s, 2H), 4.78 (s, 2H), 4.08 (t, J=5.9 Hz, 2H), 3.90 (t, J=5.8 Hz, 2H), 3.02 (t, J=5.8 Hz, 2H), 2.96 (t, J=5.9 Hz, 2H), 2.36 (s, 3H), 2.31 (s, 3H).
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
0.25 g
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
175 mL
Type
solvent
Reaction Step Five
Quantity
45 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].N1CCOCC1.C1(C)C=CC(S(O)(=O)=O)=CC=1.CCN(CC)CC.[Cl:35][C:36]1[CH:44]=[CH:43][C:39]([C:40](Cl)=O)=[CH:38][CH:37]=1.[NH2:45][NH2:46]>C1C=CC=CC=1.C(Cl)Cl.Cl.CO.C(Cl)Cl.CCOC(C)=O>[Cl:35][C:36]1[CH:44]=[CH:43][C:39]([C:40]2[C:6]3[CH2:5][N:4]([C:1](=[O:3])[CH3:2])[CH2:9][CH2:8][C:7]=3[NH:46][N:45]=2)=[CH:38][CH:37]=1 |f:9.10|

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)=O
Name
Quantity
31 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
45 mL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
33 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 h with a Dean-Stark trap
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred vigorously for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The crude oil was diluted with EtOH (350 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stir overnight during which time a white precipitate
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
was added to the mixture
STIRRING
Type
STIRRING
Details
The suspension was stirred vigorously for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
then washed with EtOAc (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to afford 41.4 g (42% over 3 steps) of a pale yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NNC2=C1CN(CC2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.